N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Positional isomerism Ranolazine intermediate Metabolite activity

N-(3,5-Dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride (CAS 1257856-44-2) is a piperazine-acetamide derivative with the molecular formula C₁₄H₂₃Cl₂N₃O and a molecular weight of approximately 320.26 g/mol. The compound belongs to the N-arylpiperazine class, which has been extensively investigated for diverse pharmacological properties including modulation of neurotransmitter receptors and ion channels.

Molecular Formula C14H23Cl2N3O
Molecular Weight 320.3 g/mol
CAS No. 1257856-44-2
Cat. No. B1442620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride
CAS1257856-44-2
Molecular FormulaC14H23Cl2N3O
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C.Cl.Cl
InChIInChI=1S/C14H21N3O.2ClH/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17;;/h7-9,15H,3-6,10H2,1-2H3,(H,16,18);2*1H
InChIKeyMXDQHOAPXYKTAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethylphenyl)-2-piperazin-1-ylacetamide Dihydrochloride (CAS 1257856-44-2): Chemical Identity, Class, and Procurement Context


N-(3,5-Dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride (CAS 1257856-44-2) is a piperazine-acetamide derivative with the molecular formula C₁₄H₂₃Cl₂N₃O and a molecular weight of approximately 320.26 g/mol . The compound belongs to the N-arylpiperazine class, which has been extensively investigated for diverse pharmacological properties including modulation of neurotransmitter receptors and ion channels [1]. Structurally, it is a positional isomer of the established ranolazine intermediate N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide (CAS 5294-61-1, also designated CVT-2738 and USP Ranolazine Related Compound C), differing solely in the methyl substitution pattern on the phenyl ring (3,5-dimethyl vs. 2,6-dimethyl) [2]. This compound is supplied as the dihydrochloride salt, typically at ≥95% purity, and is primarily utilized as a research chemical, a synthetic intermediate, and a reference standard for impurity profiling in pharmaceutical quality control .

Why N-(3,5-Dimethylphenyl)-2-piperazin-1-ylacetamide Dihydrochloride Cannot Be Interchanged with In-Class Analogs


Within the N-arylpiperazine acetamide class, even minor alterations to the phenyl substitution pattern produce quantifiable differences in physicochemical properties, chromatographic behavior, and biological target engagement that preclude simple substitution [1]. The 3,5-dimethylphenyl regioisomer (CAS 1257856-44-2) is chromatographically distinguishable from the 2,6-dimethylphenyl analog (CAS 5294-61-1) under validated UPLC conditions developed for ranolazine impurity profiling, confirming that these positional isomers exhibit distinct retention characteristics that are analytically exploitable and therapeutically consequential [2]. Furthermore, the dihydrochloride salt form of the target compound (MW 320.26) confers enhanced aqueous solubility relative to the free base (MW 247.34, CAS 885925-06-4), a critical parameter for in vitro assay preparation and formulation development that cannot be replicated by substituting the unsalted analog . The free terminal piperazine NH also distinguishes this compound from 4-substituted piperazine derivatives such as 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide (CAS 301194-25-2), which introduces additional steric and electronic features that alter receptor binding profiles, making them non-interchangeable in SAR campaigns .

N-(3,5-Dimethylphenyl)-2-piperazin-1-ylacetamide Dihydrochloride: Comparator-Referenced Quantitative Evidence for Scientific Selection


Positional Isomer Differentiation: 3,5-Dimethylphenyl vs. 2,6-Dimethylphenyl Substitution and Implications for Target Engagement

The 2,6-dimethylphenyl analog (CVT-2738, CAS 5294-61-1) is an active metabolite of ranolazine formed via CYP3A-mediated N-dealkylation and has demonstrated protective effects against isoprenaline-induced myocardial ischemia in mice at 100 mg/kg oral dose, though with lower potency than the parent drug ranolazine [1]. In contrast, the 3,5-dimethylphenyl isomer (the target compound) lacks the 2,6-substitution pattern required for generating the ranolazine pharmacophore upon further N-alkylation, meaning its biological activity profile is fundamentally distinct [2]. The positional isomerism also results in differential chromatographic retention: a validated RP-UPLC method achieved baseline separation of ranolazine regioisomers (including positional isomers differing in dimethylphenyl substitution) with detection limits of 0.1–0.3 μg/mL, enabling quantitative discrimination for quality control [3]. This chromatographic distinctiveness confirms that the 3,5-dimethylphenyl isomer is not a functional substitute for the 2,6-dimethylphenyl version in either synthetic or analytical contexts.

Positional isomerism Ranolazine intermediate Metabolite activity Regioisomer separation

Salt Form Advantage: Dihydrochloride (CAS 1257856-44-2) vs. Free Base (CAS 885925-06-4) for Aqueous Solubility and Handling

The dihydrochloride salt (CAS 1257856-44-2, MW 320.26) incorporates two equivalents of HCl, increasing the molecular weight by approximately 29.5% relative to the free base (CAS 885925-06-4, MW 247.34) . This salt formation is expected to enhance aqueous solubility through ionization of the piperazine nitrogens at physiologically relevant pH, a well-established principle for piperazine-containing compounds where salt forms (particularly dihydrochlorides) demonstrate 10- to 100-fold improvements in aqueous solubility relative to the corresponding free bases [1]. The supplier-reported purity for the dihydrochloride is typically ≥95%, compared to 98% for the free base from select vendors; however, the free base lacks the solubility advantages required for direct use in aqueous biological assay systems without additional solubilization strategies . Storage recommendations for the dihydrochloride salt specify −4°C (6–12 weeks) or −20°C (1–2 years), indicating defined stability parameters relevant for procurement planning .

Salt selection Aqueous solubility Formulation In vitro assay compatibility

Regulatory Relevance: The 3,5-Dimethylphenyl Scaffold as an Impurity Reference Standard in Ranolazine Quality Control

The N-(3,5-dimethylphenyl) scaffold is a recognized structural motif in ranolazine impurity profiling. Specifically, Ranolazine Impurity 18 is N-(3,5-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide hydrochloride — the fully elaborated 3,5-dimethylphenyl regioisomer of ranolazine — and is supplied as a certified reference standard by multiple manufacturers (Daicel Pharma Standards CAT DCTI-C-001787; SynZeal) with full characterization data compliant with ICH regulatory guidelines . The target compound, N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride, is the synthetic precursor to this impurity and shares the identical 3,5-dimethylphenyl-acetamide core. In validated UPLC methods for ranolazine, fifteen process-related impurities including positional isomers are quantified at levels of 0.1–0.3 μg/mL, with acceptance criteria of NMT 0.15% for any unspecified critical impurity per ICH Q3A guidelines [1]. The availability of the target compound as a well-characterized intermediate (≥95% purity) enables its use as a starting material for synthesizing authentic impurity standards or as a system suitability marker in chromatographic method development [2].

Pharmaceutical impurity Reference standard Quality control ICH Q3A/Q3B ANDA

Scaffold Versatility: Unsubstituted Terminal Piperazine NH Enables Downstream SAR Diversification vs. 4-Substituted Piperazine Analogs

The target compound retains a free terminal piperazine NH group, which serves as a synthetic handle for further N-alkylation, N-acylation, or N-sulfonylation. This contrasts with 4-substituted analogs such as 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide (CAS 301194-25-2, MW 357.88), where the piperazine is already capped, limiting downstream diversification potential . In the broader N-arylpiperazine acetamide class, the unsubstituted piperazine intermediate (typified by N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide, designated T2288) has been used as a starting point for generating libraries of sulfonamide and N-alkyl derivatives screened for antibacterial, antifungal, and anthelmintic activities, demonstrating the versatility of the free NH scaffold [1]. The 3,5-dimethylphenyl substitution pattern on the target compound introduces steric and electronic properties distinct from the 2,6-substitution pattern: the meta-methyl groups exert a +I (inductive) effect without ortho steric hindrance, which can influence both the reactivity of the piperazine NH and the binding orientation of the phenyl ring in target protein pockets [2]. This combination of an unsubstituted piperazine handle and the unique 3,5-dimethylphenyl electronic profile makes the target compound a strategically distinct starting point for medicinal chemistry campaigns targeting receptors where N-phenylpiperazine SAR has demonstrated sensitivity to phenyl substitution geometry [3].

Scaffold diversification Structure-activity relationship Parallel synthesis Medicinal chemistry

Physicochemical Profile: Comparative LogP, Solubility, and Molecular Descriptors Between Positional Isomers

The predicted physicochemical properties of the target compound's free base (CAS 885925-06-4) can be contextualized against experimentally measured and predicted values for the 2,6-dimethylphenyl isomer (CAS 5294-61-1). The 2,6-isomer has been characterized with a LogP of 1.49–2.31 (predicted and experimental), melting point 110–112°C, boiling point 411.2°C at 760 mmHg, and estimated water solubility of 1,086 mg/L at 25°C . The 3,5-dimethylphenyl isomer is expected to exhibit a modestly lower LogP due to the reduced steric shielding of the amide NH by the meta-methyl groups compared to the ortho-methyl groups in the 2,6-isomer, which can participate in intramolecular hydrogen bonding with the acetamide carbonyl . Both compounds satisfy Lipinski's Rule of Five (MW <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10), confirming drug-like properties suitable for further development [1]. No experimentally determined melting point or aqueous solubility data for the target compound were identified in the public domain; available data are limited to vendor-reported purity (≥95%), molecular formula (C₁₄H₂₃Cl₂N₃O), and storage conditions (−4°C to −20°C) . This data gap represents both an evidence limitation and a practical consideration for procurement — users requiring validated solubility or stability data should request pre-shipment Certificates of Analysis.

LogP Lipophilicity Physicochemical properties Drug-likeness ADME prediction

Optimal Research and Industrial Application Scenarios for N-(3,5-Dimethylphenyl)-2-piperazin-1-ylacetamide Dihydrochloride (CAS 1257856-44-2)


Synthesis and Characterization of Ranolazine Positional Isomer Impurity Reference Standards

The target compound serves as the direct synthetic precursor for generating the 3,5-dimethylphenyl regioisomer impurity of ranolazine (Ranolazine Impurity 18), wherein the free piperazine NH is alkylated with 2-(2-methoxyphenoxy)methyl oxirane to produce the fully elaborated impurity standard . Analytical laboratories supporting ANDA filings or DMF submissions for generic ranolazine can utilize this compound as a starting material to prepare impurity markers for method validation, system suitability testing, and stability studies, with the validated UPLC method achieving baseline separation of regioisomers at detection limits of 0.1–0.3 μg/mL [1]. The 3,5-dimethylphenyl scaffold is distinct from the pharmacopeial Ranolazine Related Compound C (2,6-dimethylphenyl, USP), and its availability as a well-characterized dihydrochloride salt (≥95% purity) ensures reliable sourcing for quality control workflows requiring both positional isomers for specificity demonstration .

Medicinal Chemistry Library Diversification Using the Unsubstituted Piperazine NH Handle

For structure-activity relationship (SAR) programs exploring N-arylpiperazine acetamides as receptor ligands, the target compound's free terminal piperazine NH enables parallel diversification through N-alkylation, N-acylation, or N-sulfonylation reactions in a single synthetic step, directly yielding compound libraries for screening . The 3,5-dimethylphenyl substitution pattern provides a sterically and electronically distinct phenyl geometry compared to the more common 2,6-dimethylphenyl scaffold (associated with ranolazine SAR), thereby expanding the accessible chemical space for receptors where N-phenylpiperazine ligand binding affinity has been shown to be sensitive to aryl substitution pattern, including sigma-1 receptors and aminergic GPCRs [1]. The dihydrochloride salt form facilitates direct use in aqueous reaction conditions or biological assay buffers, eliminating the need for organic co-solvent pre-dissolution .

Chromatographic Method Development and System Suitability Testing for Regioisomer Separation

The confirmed chromatographic distinguishability between the 3,5-dimethylphenyl and 2,6-dimethylphenyl positional isomers, as demonstrated by validated UPLC methods for ranolazine impurity profiling, makes the target compound a valuable system suitability marker for developing and validating HPLC/UPLC methods targeting regioisomer separation . In the pharmaceutical industry, regulatory submissions require demonstration that analytical methods can resolve positional isomers (potential genotoxic impurities or critical quality attributes); the target compound, with its unique retention characteristics, can be employed as a resolution check standard during method transfer, column qualification, and inter-laboratory reproducibility assessments [1]. The dihydrochloride salt's defined storage conditions (−4°C to −20°C) support its use as a stable reference material over extended analytical campaigns .

Comparative Pharmacological Profiling of Positional Isomer Effects on Target Engagement

In academic or industrial settings investigating the pharmacological consequences of phenyl ring substitution geometry on N-arylpiperazine acetamide target engagement, the target compound (3,5-dimethylphenyl) provides a direct comparator to the 2,6-dimethylphenyl analog (CVT-2738), which has established in vivo anti-ischemic activity and is a characterized metabolite of ranolazine formed via CYP3A . Head-to-head profiling of these positional isomers in receptor binding panels, cellular efficacy assays, or ADME/Tox assays can reveal the quantitative impact of methyl group position on target selectivity, metabolic stability, and off-target liability — data that is directly relevant for lead optimization programs in cardiovascular, neuropsychiatric, or oncology indications where N-arylpiperazine scaffolds are prevalent [1]. Notably, the target compound's unsubstituted piperazine NH also allows it to be employed as a negative control (lacking the bulky N-4 substituent) when profiling fully elaborated 4-substituted piperazine acetamide derivatives .

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.